molecular formula C14H9N3 B3283534 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile CAS No. 76889-76-4

2-(1H-Benzo[d]imidazol-2-yl)benzonitrile

Cat. No.: B3283534
CAS No.: 76889-76-4
M. Wt: 219.24 g/mol
InChI Key: QDFTUAOALSHOGT-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)benzonitrile is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The benzimidazole nucleus is an important pharmacophore in drug discovery due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile typically involves the cyclocondensation of o-phenylenediamine with aromatic carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid (PPA). The reaction is carried out under reflux conditions for several hours to yield the desired benzimidazole derivative . Another method involves the use of microwave-assisted synthesis, which significantly reduces the reaction time and improves the yield .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, eco-friendly synthesis methods using catalysts such as ZnO nanoparticles have been explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. The benzimidazole nucleus can mimic naturally occurring nucleotides, allowing it to bind to enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to the compound’s biological effects . For example, benzimidazole derivatives can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)aniline
  • 2-(1H-Benzimidazol-2-yl)phenol
  • 2-(1H-Benzimidazol-2-yl)benzamide

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)benzonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The presence of the nitrile group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFTUAOALSHOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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